Griselimycin
Overview
Description
Griselimycin is a natural cyclic peptide antibiotic isolated from the bacterium Streptomyces species. It was first discovered in the 1960s and has shown significant potential in treating tuberculosis, particularly drug-resistant strains of Mycobacterium tuberculosis. The compound has garnered renewed interest due to its unique mechanism of action and promising therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Griselimycin can be synthesized through a series of peptide coupling reactions. The total synthesis involves the formation of peptide bonds between amino acids, followed by cyclization to form the cyclic structure. The key steps include:
Peptide Coupling: Using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Cyclization: The linear peptide is cyclized using a suitable cyclizing agent to form the cyclic depsipeptide structure.
Industrial Production Methods: Industrial production of this compound involves fermentation of Streptomyces cultures under controlled conditions. The fermentation broth is then extracted, and the compound is purified using chromatographic techniques. Advances in fermentation technology and genetic engineering have improved the yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: Griselimycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes .
Scientific Research Applications
Griselimycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its antibacterial properties against various strains of bacteria, including .
Medicine: Explored as a potential therapeutic agent for treating drug-resistant tuberculosis.
Industry: Utilized in the development of new antibiotics and as a lead compound for drug discovery.
Mechanism of Action
Griselimycin exerts its antibacterial effects by inhibiting the DNA polymerase sliding clamp, DnaN. This protein is essential for DNA replication in bacteria. By binding to DnaN, this compound disrupts the replication process, leading to bacterial cell death. The compound’s unique mechanism of action makes it effective against drug-resistant strains of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Griselimycin is unique compared to other antibiotics due to its cyclic peptide structure and specific target, DnaN. Similar compounds include:
Cyclohexylthis compound: A synthetic analog of this compound with enhanced lipophilicity and metabolic stability.
Isoniazid: A first-line antituberculosis drug that targets the synthesis of mycolic acids in the bacterial cell wall.
Rifampicin: Another first-line antituberculosis drug that inhibits bacterial RNA polymerase.
This compound’s unique mechanism of action and effectiveness against drug-resistant strains highlight its potential as a valuable therapeutic agent in the fight against tuberculosis.
Biological Activity
Griselimycin (GM) is a depsidecapeptide with significant potential as an anti-tuberculosis agent. Its biological activity stems from its unique structure and mechanism of action, which have been the focus of extensive research. This article explores the biological activity of this compound, including its biosynthesis, mechanisms of action, and effectiveness against various bacterial strains.
Structure and Biosynthesis
This compound is characterized by the presence of non-proteinogenic amino acids, particularly (2S,4R)-4-methylproline (4-MePro), which plays a crucial role in its biological efficacy. The biosynthetic pathway for GM involves several key enzymes that facilitate the conversion of L-leucine to 4-MePro, ultimately leading to the formation of GM.
Key Steps in Biosynthesis
- Hydroxylation of L-leucine : The enzyme GriE catalyzes the hydroxylation of L-leucine to form 5-hydroxyleucine.
- Oxidation and Cyclization : This intermediate undergoes oxidation and subsequent cyclization to yield 4-MePro.
- Incorporation into GM : The resulting 4-MePro is incorporated into the GM structure, enhancing its stability and activity against Mycobacterium tuberculosis (Mtb) .
This compound exhibits its antibacterial properties primarily through the inhibition of DNA replication in Mtb. It targets the DnaN protein, a crucial component of the DNA replication machinery. This unique mode of action differentiates GM from other antibiotics, making it a promising candidate for treating drug-resistant strains of tuberculosis.
Inhibition Studies
- Targeting DnaN : Research indicates that GM binds to the beta subunit of DNA polymerase III (DnaN), disrupting its function and leading to bacterial cell death .
- Enhanced Activity : Modifications to GM's structure, such as introducing different alkyl groups at specific positions, have been shown to improve its lipophilicity and enhance its activity against both sensitive and resistant strains of Mtb .
Efficacy Against Mycobacterium tuberculosis
This compound has demonstrated potent in vitro and in vivo activity against Mtb strains. Studies reveal that GM not only inhibits the growth of drug-sensitive strains but also shows effectiveness against multidrug-resistant variants.
Comparative Activity Table
Compound | Activity Against Mtb | Mechanism of Action | Reference |
---|---|---|---|
This compound | High | Inhibition of DnaN | |
Cyclohexyl-Griselimycin | Moderate | Similar to GM | |
Methylthis compound | Very High | Enhanced stability |
Case Studies
- In Vivo Efficacy : A study conducted on murine models showed that GM significantly reduced bacterial load in infected tissues compared to untreated controls. The treatment resulted in improved survival rates among infected mice .
- Resistance Mechanisms : Investigations into resistance mechanisms revealed that certain mutations in DnaN could confer resistance to GM, highlighting the importance of understanding genetic variations in Mtb for effective treatment strategies .
Properties
IUPAC Name |
1-[2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNIAKPKPNJUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H96N10O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1113.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26034-16-2 | |
Record name | Griselimycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.